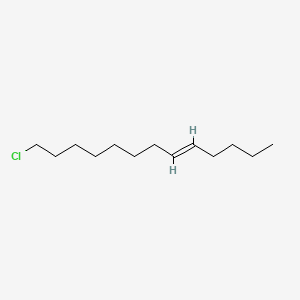

5-Tridecene, 13-chloro-, (5Z)-

Beschreibung

Contextualizing (5Z)-13-Chloro-5-tridecene within Organohalogen and Z-Alkene Chemistry

Organohalogen compounds, which contain at least one carbon-halogen bond, are a major class of organic molecules with diverse applications and natural occurrences. britannica.com They are used as industrial solvents, pesticides, and as crucial intermediates in the synthesis of pharmaceuticals and polymers. britannica.com The reactivity of the carbon-halogen bond, which is influenced by the type of halogen and the structure of the carbon framework, is a central theme in organic chemistry. britannica.com In the case of (5Z)-13-chloro-5-tridecene, the terminal chloroalkane moiety suggests potential for nucleophilic substitution and elimination reactions.

The presence of a Z-alkene functional group adds another layer of chemical interest. Alkenes are fundamental to organic chemistry, serving as precursors for a wide array of functional groups through addition reactions. mdpi.com The stereochemistry of the double bond is crucial, as E and Z isomers (also known as geometric isomers) can exhibit different physical properties and reactivity. psiberg.com The Z configuration in (5Z)-13-chloro-5-tridecene indicates that the higher-priority substituents on each carbon of the double bond are on the same side, leading to a specific three-dimensional arrangement of the carbon chain. libretexts.orgmasterorganicchemistry.com

Historical Perspectives and Initial Investigations of Structurally Related Chlorinated Alkenes

Research into chlorinated alkenes has a long history, driven by both their industrial importance and their environmental impact. nih.gov Simpler chlorinated alkenes like trichloroethylene (B50587) and vinyl chloride have been extensively studied due to their widespread use and subsequent environmental contamination. nih.goviwaponline.com These early investigations focused on their synthesis, reactivity, and degradation pathways, including microbial degradation. nih.govnih.gov

More complex, long-chain chlorinated alkenes have been identified as naturally occurring compounds, particularly in marine organisms. openstax.org Over 2,000 organohalogen compounds are known to be produced by various plants, bacteria, and marine life. britannica.com The synthesis and study of these natural products and their analogs have been a significant area of research, aiming to understand their biological activity and potential for development into therapeutic agents. For instance, the synthesis of vinylchlorine-containing 1,3-diols from marine cyanophytes highlights the interest in long-chain chlorinated alkenes. acs.org

Significance of Z-Stereochemistry in Long-Chain Alkenes for Chemical Research

In the context of chemical research, the stereospecific synthesis of Z-alkenes is a significant challenge and an active area of investigation. The ability to control the stereochemical outcome of a reaction is crucial for the total synthesis of complex natural products and for the preparation of molecules with specific biological activities. The E/Z naming system, based on the Cahn-Ingold-Prelog (CIP) priority rules, provides an unambiguous way to describe the stereochemistry of even complex alkenes. libretexts.orgpressbooks.pubsavemyexams.comkhanacademy.org

| Stereoisomer Feature | Significance in Chemical Research |

| Configuration | Z (zusammen) indicates high-priority groups are on the same side of the double bond. libretexts.orgmasterorganicchemistry.com |

| Molecular Shape | The Z configuration introduces a bend in the molecular structure. |

| Synthesis | Stereoselective synthesis of Z-alkenes is a key goal in organic synthesis. |

| Biological Activity | The stereochemistry of a double bond can be critical for a molecule's biological function, such as in pheromones or drugs. |

Overview of Research Trajectories Pertaining to (5Z)-13-Chloro-5-tridecene

While direct research on (5Z)-13-chloro-5-tridecene is not prominent in the scientific literature, its structure suggests several potential research trajectories.

Synthetic Intermediate: The bifunctional nature of this molecule, with a reactive chloroalkane at one end and an alkene in the middle, makes it a potentially useful building block in organic synthesis. The chlorine atom can be displaced by a variety of nucleophiles to introduce new functional groups, while the alkene can undergo addition reactions or be cleaved to form smaller fragments.

Natural Product Research: The structural similarity to other long-chain alkenes found in nature suggests that (5Z)-13-chloro-5-tridecene or related compounds could be of interest in the study of natural products. For example, a study on antimicrobial compounds from an endophytic fungus identified "5Z-tridecene" as a potential antifungal component. researchgate.net This raises the possibility that chlorinated derivatives could also possess interesting biological activities.

Materials Science: Long-chain functionalized alkanes and alkenes can be used as precursors for polymers and other materials. The specific stereochemistry of the double bond could influence the properties of such materials.

Environmental Chemistry: The study of the environmental fate and potential toxicity of long-chain chlorinated alkenes is another possible area of research, given the persistence of some organohalogen compounds in the environment.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

71487-17-7 |

|---|---|

Molekularformel |

C13H25Cl |

Molekulargewicht |

216.79 g/mol |

IUPAC-Name |

(E)-13-chlorotridec-5-ene |

InChI |

InChI=1S/C13H25Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h5-6H,2-4,7-13H2,1H3/b6-5+ |

InChI-Schlüssel |

IKVOAYSYYWFSDI-AATRIKPKSA-N |

Isomerische SMILES |

CCCC/C=C/CCCCCCCCl |

Kanonische SMILES |

CCCCC=CCCCCCCCCl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5z 13 Chloro 5 Tridecene

General Principles of Organochlorine Alkene Synthesis

The construction of organochlorine compounds, particularly those with long alkyl chains and specific alkene geometry, relies on a well-established toolbox of synthetic reactions. wikipedia.org

Introducing a chlorine atom into a molecule can be achieved through various methods, depending on the substrate and the desired regioselectivity.

Addition Reactions to Alkenes : Alkenes react with hydrogen chloride (HCl) to form alkyl chlorides. wikipedia.org For instance, the industrial production of chloroethane (B1197429) involves the reaction of ethylene (B1197577) with HCl. wikipedia.org Similarly, elemental chlorine (Cl₂) can add across a double bond to yield a vicinal dichloride. libretexts.org While effective, these methods would alter the existing double bond in a precursor and are not suitable for installing a terminal chlorine without affecting the C5-alkene of the target molecule.

Halohydrin Formation : If the addition of chlorine is performed in a nucleophilic solvent like water, a halohydrin is formed. libretexts.org This intermediate can then be chemically modified.

Radical Chlorination : The chlorination of alkanes using chlorine gas and UV light is a classic C(sp³)–H functionalization. nih.gov However, this method typically suffers from poor selectivity on complex molecules, leading to a mixture of chlorinated products. nih.gov More modern methods have been developed for site-selective chlorination, but they often require specific directing groups or activated C-H bonds (e.g., benzylic or tertiary). nih.gov

From Alcohols : A highly reliable method for introducing a terminal chlorine is the conversion of a primary alcohol using reagents such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or carbon tetrachloride (CCl₄) with triphenylphosphine (B44618) (Ph₃P). sci-hub.se This is a common strategy in the synthesis of terminally halogenated alkanes.

Hypervalent Iodine Reagents : Hypervalent iodine (HVI) chemistry offers a mild approach for chlorination. beilstein-journals.org For example, PhI(OAc)₂ can be used as an oxidant with a chloride source like LiCl or pyridinium (B92312) chloride to achieve intramolecular chlorocyclization of unsaturated amines or guanidines, demonstrating a method of activating an alkene and introducing a chlorine atom. beilstein-journals.org

Synthesizing long aliphatic chains with functionality at one end is a common challenge in organic synthesis.

Iterative Chain Extension : Long-chain compounds can be built up from shorter, readily available starting materials. The Wittig reaction and other olefination strategies are frequently used in iterative sequences to double a carbon chain. acs.org For example, a C12 compound like cyclododecanone (B146445) can be used as a starting point to generate C24, C48, and longer chains. rsc.org

Olefin Metathesis : A powerful tool for synthesizing long-chain α,ω-difunctionalized compounds is olefin metathesis. acs.org For instance, the self-metathesis of methyl undec-10-enoate (B1210307) can produce a 20-carbon α,ω-diester, which can then be chemically modified. acs.org

Terminal Functionalization of Natural Products : Fatty acids and their derivatives provide a natural source of long-chain aliphatic segments. acs.org Selective functionalization at the terminal position can be an efficient route to the desired compounds.

Direct Synthesis from Halogenated Precursors : A straightforward approach involves using a starting material that already contains a halogen at the desired terminal position. For the synthesis of (5Z)-13-Chloro-5-tridecene, a precursor such as 8-chlorooctanal could be used as one of the coupling partners in an olefination reaction.

The industrial-scale synthesis of fundamental organochlorine compounds often starts from simple one-carbon (C1) molecules like methane. mathnet.rucrossref.org These processes provide the basic building blocks for more complex chlorinated molecules.

Chlorination of Methane : Methane can be chlorinated directly with chlorine gas or via oxychlorination to produce chloromethane, dichloromethane, chloroform, and carbon tetrachloride. mathnet.ru

From Methanol : Methanol can be esterified with hydrogen chloride to yield chloromethane. mathnet.ru

Hydrochlorination of Acetylene : This reaction was a historical route to vinyl chloride, the monomer for PVC. mathnet.ru

Photochemical Methods : Chloroform can serve as a photochemical source of Cl₂, HCl, and phosgene (B1210022) (COCl₂), which can then be used to synthesize various organochlorine compounds, ureas, and polycarbonates. acs.org

These foundational reactions are critical for producing the chlorinated solvents and simple alkyl halides that may be used as starting materials in more elaborate syntheses. wikipedia.orgmathnet.ru

Stereoselective Z-Alkene Formation Techniques

The formation of the (Z)- or cis-double bond is a crucial step in the synthesis of the target molecule. While many olefination reactions thermodynamically favor the more stable (E)-isomer, several methods have been developed to selectively produce the (Z)-isomer. nih.gov

The most common methods for forming carbon-carbon double bonds are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both can be tuned to favor the Z-configuration.

The Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. wikipedia.org The stereochemical outcome is highly dependent on the stability of the ylide.

Non-stabilized Ylides : Ylides bearing simple alkyl substituents (non-stabilized) typically react with aldehydes under salt-free conditions to produce (Z)-alkenes with high selectivity. wikipedia.orgpitt.edu The reaction is believed to proceed under kinetic control through a puckered four-membered oxaphosphetane transition state that minimizes steric interactions, leading to the cis-intermediate and, subsequently, the Z-alkene. pitt.edut-kougei.ac.jp The presence of lithium salts can disrupt this selectivity by allowing equilibration to the more stable trans-oxaphosphetane, leading to the E-alkene. wikipedia.org

Stabilized Ylides : Ylides stabilized by electron-withdrawing groups (e.g., esters, ketones) almost exclusively yield (E)-alkenes. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction, which uses phosphonate (B1237965) carbanions, is a popular alternative to the Wittig reaction, often favored for its ease of workup as it produces water-soluble phosphate (B84403) byproducts. jst.go.jp

Classical HWE : The standard HWE reaction, typically using diethyl or dimethyl phosphonate reagents, is highly selective for the (E)-alkene. nih.gov This is due to the thermodynamic stability of the intermediates leading to the trans-product. tandfonline.com

Z-Selective HWE (Still-Gennari Olefination) : To overcome the inherent E-selectivity, modifications have been developed. The most prominent is the Still-Gennari olefination, which achieves high Z-selectivity. jst.go.jpnih.gov This method relies on two key factors:

Phosphonate Structure : Instead of diethyl phosphonates, reagents with electron-withdrawing groups on the phosphorus esters are used, such as bis(2,2,2-trifluoroethyl) (TFEP) or diaryl phosphonates. nih.govacs.org These groups enhance the kinetic acidity of the phosphonate and influence the reaction pathway.

Reaction Conditions : The reaction is performed under strict kinetic control at low temperatures (e.g., -78 °C) using strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) to sequester the cation. tandfonline.comacs.org These conditions favor the formation of the kinetic threo-alkoxide intermediate, which rapidly collapses to the Z-alkene. nih.gov

The table below summarizes the effect of different phosphonate reagents and bases on the Z-selectivity of the HWE reaction with various aldehydes.

| Phosphonate Reagent | Aldehyde | Base/Conditions | Z:E Ratio | Reference |

|---|---|---|---|---|

| Ethyl (diphenylphosphono)propionate | Benzaldehyde | t-BuOK, -95 °C | 95:5 | acs.org |

| Ethyl (di-o-tolylphosphono)propionate | Benzaldehyde | t-BuOK, -78 °C | 96:4 | acs.org |

| Ethyl (di-o-isopropylphenylphosphono)propionate | Benzaldehyde | t-BuOK, -78 °C | 97:3 | acs.org |

| Ethyl (diphenylphosphono)propionate | n-Octyl aldehyde | NaH, -78 °C to 0 °C | 83:17 | acs.org |

| (CF₃CH₂O)₂P(O)CH₂CO₂Et | Cinnamaldehyde | KHMDS, 18-crown-6, -78 °C | 91:9 | nih.gov |

| (PhO)₂P(O)CH₂CO₂Et | Heptanal | NaH, THF, 0 °C | 84:16 | acs.org |

Olefination Strategies for Z-Configuration Establishment

Peterson Olefination and Stereocontrol Mechanisms

The Peterson olefination is a powerful method for the synthesis of alkenes from α-silylcarbanions and carbonyl compounds. organic-chemistry.org A key advantage of this reaction is the ability to control the stereochemical outcome—(E) or (Z)-alkene—by choosing the elimination conditions of the intermediate β-hydroxysilane. organic-chemistry.orgyoutube.com

The reaction proceeds through the addition of an α-silylcarbanion to an aldehyde or ketone, forming a mixture of two diastereomeric β-hydroxysilanes. organic-chemistry.org These intermediates can often be separated. Subsequent elimination under acidic conditions proceeds via an anti-elimination pathway, while basic conditions promote a syn-elimination. This stereochemical divergence allows for the selective formation of either the (E)- or (Z)-alkene from the appropriate diastereomer. organic-chemistry.org

For the synthesis of a (Z)-alkene, the erythro-β-hydroxysilane would be treated with a base, such as potassium hydride (KH), to induce syn-elimination. nih.govspringernature.com Conversely, treatment of the threo-β-hydroxysilane with acid would also yield the (Z)-alkene via anti-elimination. The stereoselectivity of the initial addition of the organometallic reagent to the α-silyl aldehyde can be influenced by the steric bulk of the silyl (B83357) group. nih.govspringernature.com For instance, using a bulky group like tert-butyldiphenylsilyl can enhance the stereoselectivity of the β-hydroxysilane formation. nih.govspringernature.com

Recent advancements have explored the use of bench-stable α,α-bis(trimethylsilyl) reagents. scispace.com However, reactions with aldehydes often show poor stereoselectivity. scispace.com A significant improvement in stereocontrol has been achieved by using N-phenyl imines as electrophiles instead of carbonyls, leading to high (E)-selectivity. scispace.com

Table 1: Stereocontrol in Peterson Olefination

| Starting Materials | Reagents and Conditions | Major Product | Stereoselectivity |

|---|---|---|---|

| α-Silyl Aldehyde + Organolithium Reagent | 1. Addition 2. KH | (Z)-Alkene | High |

| α-Silyl Aldehyde + Organolithium Reagent | 1. Addition 2. Boron Trifluoride | (E)-Alkene | High |

| α,α-bis(trimethylsilyl)toluene + Aldehyde | TBAF, TBAT, or CsF | (E/Z)-Alkene Mixture | Poor (E/Z ~1:1 to 4:1) |

| α,α-bis(trimethylsilyl)toluene + N-Benzylideneaniline | Fluoride or KHMDS | (E)-Alkene | High (up to 99:1) |

This table summarizes the stereochemical outcomes of the Peterson olefination under different conditions.

Reductive Alkyne Hydrogenation Approaches to (Z)-Alkenes

The partial hydrogenation of alkynes is a classic and reliable method for the synthesis of alkenes. wikipedia.org Achieving high (Z)-stereoselectivity requires careful selection of catalysts and reaction conditions to prevent over-reduction to the corresponding alkane and to favor the formation of the cis-isomer. libretexts.orglibretexts.org

Electrochemical Palladium-Catalyzed Alkyne Reduction for Z-Stereoselectivity

Electrochemical methods offer a green and efficient alternative to traditional catalytic hydrogenation. rsc.orgrsc.org An electrocatalytic approach using a palladium catalyst for the hydrogenation of alkynes to (Z)-alkenes has been developed, demonstrating high chemo- and stereoselectivity. rsc.orgrsc.org This method avoids the need for high-pressure hydrogen gas and complex ligands. rsc.org The reaction is performed under mild conditions, and the hydrogen is primarily sourced from the solvent. rsc.orgrsc.org This electroreductive method can also be tuned to produce alkanes by adjusting the reaction conditions, such as increasing the current and changing the solvent. oaepublish.com

Recent studies have also shown that commercially available nickel foam can serve as an effective and recyclable catalyst for the electrochemical semihydrogenation of alkynes to (Z)-alkenes with high stereoselectivity. nih.gov

Mechanistic Insights into Hydrogen Source and Stereochemical Outcome in Reductions

The source of hydrogen plays a crucial role in the stereochemical outcome of alkyne reductions. In a homogeneous palladium-catalyzed transfer hydrogenation, water can be utilized as the hydrogen source, mediated by a diboron (B99234) reagent. nih.gov The stereoselectivity of this reaction, yielding either the (Z)- or (E)-alkene, can be controlled by the rational selection of phosphine (B1218219) ligands. nih.gov Mechanistic studies suggest that the formation of an H-PdL₂-OAc species is a key step. nih.gov

In electrochemical palladium-catalyzed reductions, control experiments have confirmed that the hydrogen primarily originates from the solvent. rsc.orgrsc.org The proposed mechanism involves the continuous adsorption and transfer of hydrogen by the palladium catalyst under cathodic conditions. rsc.org A final hydrogen transfer step then generates the (Z)-alkene product, followed by the regeneration of the Pd(0) catalyst. rsc.org

Various other hydrogen sources and catalysts have been explored for transfer hydrogenation to yield (Z)-alkenes, including:

Formic acid and Zn with a Nickel catalyst : This system can be tuned to selectively produce either (E)- or (Z)-isomers. organic-chemistry.org

Ethanol with an Iridium(III) catalyst : An amine additive is crucial in this system to promote alcoholysis. organic-chemistry.org

DMF/KOH with a Pd(OAc)₂ catalyst : This provides an efficient source of hydrogen for the synthesis of cis-alkenes. organic-chemistry.org

Cross-Metathesis Reactions for Stereoselective (Z)-Alkene Synthesis

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. sigmaaldrich.com While initially challenging, recent developments have enabled the stereoselective synthesis of (Z)-trisubstituted alkenes. nih.gov

Molybdenum-Catalyzed Cross-Metathesis for Z-Trisubstituted Olefins

Molybdenum monoaryloxide pyrrolide (MAP) complexes have proven to be effective catalysts for the stereoretentive cross-metathesis of (Z)- or (E)-disubstituted olefins with trisubstituted olefins, affording (Z)- or (E)-trisubstituted alkenyl bromides with high stereochemical purity. acs.org These transformations can tolerate various polar functional groups. acs.org More recently, a stereoselective, rather than stereoretentive, molybdenum-catalyzed cross-metathesis has been developed for the synthesis of (Z)-trisubstituted olefins containing a chloro- and trifluoromethyl-substituted carbon terminus. acs.org These reactions are fully (Z)-selective. acs.org

Table 2: Molybdenum-Catalyzed Cross-Metathesis for Trisubstituted Alkenes

| Catalyst Type | Reactants | Product | Stereoselectivity |

|---|---|---|---|

| Mo MAP Complex | (Z)- or (E)-Disubstituted Olefin + Trisubstituted Olefin | (Z)- or (E)-Trisubstituted Alkenyl Bromide | High (Stereoretentive) |

| Mo Monoaryloxide Pyrrolide | Trisubstituted Alkene + gem-Cl,CF₃-substituted Alkene | (Z)-gem-Cl,CF₃-Substituted Alkene | High (Z-selective) |

This table highlights the stereochemical outcomes of molybdenum-catalyzed cross-metathesis reactions.

Stereoretentive vs. Stereoselective Metathesis in Z-Alkene Formation

The distinction between stereoretentive and stereoselective metathesis is crucial for controlling the geometry of the resulting alkene.

Stereoretentive metathesis implies that the stereochemistry of the starting olefin is preserved in the product. beilstein-journals.org For example, a (Z)-alkene starting material will lead to a (Z)-alkene product. beilstein-journals.org Ruthenium dithiolate complexes are a class of catalysts that exhibit stereoretentive behavior. beilstein-journals.org Similarly, certain molybdenum MAP catalysts operate through a stereoretentive pathway. acs.org The success of this approach relies on the availability of stereochemically pure starting olefins. ximo-inc.com

Stereoselective metathesis , in contrast, dictates the stereochemistry of the product regardless of the starting material's geometry. acs.org This is particularly advantageous when stereochemically pure starting materials are not readily available. The development of molybdenum catalysts that can achieve high (Z)-selectivity in the synthesis of trisubstituted olefins represents a significant advancement in the field. acs.org The challenge in developing stereoselective cross-metathesis for trisubstituted alkenes often lies in overcoming the poor stability of certain metallacyclobutane intermediates and the minimal size difference between substituents on one of the olefin partners. researchgate.net Using a trisubstituted alkene as a starting material can lead to more robust catalytic cycles and improved stereoselectivity. researchgate.net

Photochemical Isomerization for Z-Alkene Generation

The synthesis of Z-alkenes, which are often the thermodynamically less stable isomer, presents a unique challenge in organic chemistry. Photochemical isomerization offers a powerful and direct method to convert a more stable E-alkene to the desired Z-isomer. This process relies on the absorption of light to excite the alkene to a higher energy state where rotation around the carbon-carbon double bond becomes possible.

The mechanism of photochemical isomerization typically involves the use of a photosensitizer. The sensitizer (B1316253) absorbs light and is promoted to an excited singlet state, which then undergoes efficient intersystem crossing to a longer-lived triplet state. msu.edu Through a process of collisional energy transfer, the triplet sensitizer can then excite the E-alkene to its triplet state. msu.edu This triplet alkene has a significantly lower barrier to rotation around the central C=C bond compared to the ground state. After rotation, the molecule can relax back to the ground state, yielding a mixture of both E and Z isomers. By carefully selecting the sensitizer and reaction conditions, the equilibrium can be shifted to favor the formation of the Z-isomer, a process sometimes referred to as "photochemical pumping". researchgate.net

A variety of photosensitizers have been employed for this purpose, with their effectiveness depending on their triplet energy relative to the alkene. Common classes of sensitizers include ketones, such as acetophenone (B1666503) and benzophenone, and various organic dyes. msu.edu More recently, metal-free, organic photosensitizers have gained attention as greener alternatives. organic-chemistry.org

The success of photochemical isomerization is dependent on the substrate. While the isomerization of stilbenes and other conjugated systems is well-documented, the application to non-conjugated, long-chain alkenes like a 13-chloro-5-tridecene precursor requires careful consideration of the reaction conditions to achieve high Z-selectivity. msu.eduthieme-connect.com

Table 1: Examples of Photosensitizers for E/Z Isomerization

| Photosensitizer | Triplet Energy (kcal/mol) | Typical Substrates |

| Acetophenone | 74 | Styrenes, stilbenes |

| Benzophenone | 69 | Simple alkenes, conjugated dienes |

| (-)-Riboflavin | 49 | Activated olefins (e.g., cinnamates) thieme-connect.com |

This table provides illustrative examples and not an exhaustive list. The choice of sensitizer is critical and depends on the specific alkene substrate.

Reductive Aldehyde Homo-Couplings for Z-Alkene Formation

Another strategy for the stereoselective synthesis of Z-alkenes is the reductive coupling of two aldehyde molecules. While classical methods for this transformation, such as the McMurry reaction, typically yield the thermodynamically more stable E-alkene, recent advancements have enabled high Z-selectivity. researchgate.netscielo.org.bo

These modern methods often employ phosphorus-based reagents. diva-portal.org The general mechanism involves the reaction of an aldehyde with the reagent to form a key intermediate, which then reacts with a second aldehyde molecule. The stereochemical outcome of the reaction is determined during the collapse of a cyclic intermediate, such as an oxaphosphetane. diva-portal.org By modifying the electronic and steric properties of the phosphorus reagent, the transition state leading to the Z-alkene can be favored. diva-portal.org

For instance, the use of phosphanyl phosphonate reagents with electron-deficient substituents has been shown to promote the formation of Z-alkenes with high selectivity for a range of aromatic and heteroaromatic aldehydes. diva-portal.org Computational studies suggest that these electron-withdrawing groups lower the activation barrier for the collapse of the cis-oxaphosphetane intermediate, leading to the Z-product. diva-portal.org While this method has been primarily demonstrated for aromatic aldehydes, its application to aliphatic aldehydes, which would be necessary for the synthesis of (5Z)-13-Chloro-5-tridecene, is an area of ongoing research.

Table 2: Reagents for Z-Selective Reductive Aldehyde Homo-Coupling

| Reagent Type | Key Features | Resulting Alkene Geometry |

| Low-valent Titanium (e.g., McMurry) | Reductive coupling of carbonyls | Predominantly E-alkenes scielo.org.bo |

| Phosphanyl Phosphonates | Electron-deficient P-substituents | High Z-selectivity for (hetero)aromatic aldehydes diva-portal.org |

| Modified Still-Gennari Reagents | Use of electron-withdrawing groups | High Z-selectivity in Horner-Wadsworth-Emmons reactions acs.org |

This table highlights different types of reagents and their general selectivity in alkene formation from aldehydes.

Convergent and Linear Synthesis Pathways for (5Z)-13-Chloro-5-tridecene

The construction of a complex molecule like (5Z)-13-Chloro-5-tridecene can be approached through two primary strategic paradigms: linear and convergent synthesis.

Strategies for Assembling the Tridecene Carbon Skeleton

For (5Z)-13-Chloro-5-tridecene, a convergent approach could involve the synthesis of two smaller fragments that are then coupled to form the thirteen-carbon backbone. For example, a five-carbon fragment and an eight-carbon fragment could be joined. Common carbon-carbon bond-forming reactions that could be employed in such a strategy include:

Wittig Reaction: A phosphorus ylide can react with an aldehyde or ketone to form an alkene. The stereochemical outcome can often be controlled to favor the Z-isomer.

Suzuki Coupling: The cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex, is a robust method for forming carbon-carbon bonds. researchgate.net

Grignard Reactions: The addition of an organomagnesium halide (Grignard reagent) to an aldehyde, ketone, or epoxide is a classic and versatile C-C bond-forming reaction.

A linear approach, on the other hand, might start with a long-chain precursor that is then functionalized. For instance, one could start with a commercially available thirteen-carbon chain and introduce the double bond and chlorine atom in subsequent steps.

Sequential Introduction of the (5Z)-Double Bond and the 13-Chloro Substituent

Regardless of whether a linear or convergent approach is used to assemble the carbon skeleton, the introduction of the (5Z)-double bond and the terminal chlorine atom must be carefully planned. The order of these transformations is critical to avoid undesired side reactions.

One plausible sequence involves first establishing the carbon backbone with a functional group at the C5 and C6 positions that can be converted to the Z-alkene, such as an alkyne. The terminal chlorine could be introduced before or after the formation of the double bond. For example, a terminal alcohol on the C13 position could be converted to a chloride using standard reagents like thionyl chloride or phosphorus trichloride.

Alternatively, the double bond could be introduced first. chemistrysteps.com For example, an elimination reaction could be used to form the alkene. chemistrysteps.com The stereochemistry of the double bond would need to be carefully controlled, potentially through the choice of eliminating agent and reaction conditions. Subsequent functionalization of the terminus of the chain to introduce the chlorine atom would then be required. This could be achieved via a hydroboration-oxidation of a terminal alkene followed by chlorination of the resulting alcohol, or through a radical halogenation at the terminal position, although the latter may lack selectivity. chemtube3d.com

Bio-inspired and Biocatalytic Approaches to Chlorinated Alkenes

Nature has evolved a vast array of enzymes capable of catalyzing reactions with high selectivity and under mild conditions. Harnessing these biocatalysts for the synthesis of chlorinated alkenes represents a promising and sustainable alternative to traditional chemical methods.

Microbial Chlorination Processes in Organohalogen Biosynthesis

A diverse range of microorganisms, including bacteria and fungi, are known to produce halogenated organic compounds, some of which are structurally complex. frontiersin.orgnih.gov The enzymes responsible for these transformations, known as halogenases, are of significant interest for their potential synthetic applications.

Most known halogenases are either flavin-dependent or non-heme iron-dependent. These enzymes typically act on electron-rich substrates, such as aromatic rings, but there are examples of enzymes that can chlorinate aliphatic chains. frontiersin.org While the direct enzymatic formation of a chloroalkene from a non-functionalized alkene is not a commonly observed transformation, a multi-step biocatalytic cascade could be envisioned.

For instance, some bacteria can biodegrade chlorinated aliphatic hydrocarbons. nih.gov This suggests the existence of enzymatic machinery capable of interacting with such molecules. In terms of biosynthesis, many chlorinated secondary metabolites feature chlorine atoms at the terminal positions of saturated or unsaturated aliphatic side chains. frontiersin.org This indicates that nature has evolved enzymes capable of regioselective chlorination of long alkyl chains.

The application of these biocatalytic systems to the synthesis of a specific molecule like (5Z)-13-Chloro-5-tridecene would likely require significant enzyme engineering and pathway construction. However, the potential for highly selective and environmentally benign synthesis makes this an attractive area of research.

Table 3: Classes of Halogenating Enzymes

| Enzyme Class | Cofactor/Prosthetic Group | Typical Substrates |

| Flavin-dependent halogenases | Flavin adenine (B156593) dinucleotide (FAD) | Aromatic compounds, indoles mdpi.com |

| Non-heme iron halogenases | Iron, α-ketoglutarate | Aliphatic chains in amino acids frontiersin.org |

| Vanadium haloperoxidases | Vanadium | Wide range of organic substrates |

This table summarizes the major classes of halogenating enzymes found in nature.

Stereochemical Control and Selectivity in the Synthesis of 5z 13 Chloro 5 Tridecene

Factors Influencing Z-Selectivity in Alkene-Forming Reactions

Several powerful synthetic methods have been developed to achieve high Z-selectivity, including the Wittig reaction, catalytic semi-hydrogenation of alkynes, and olefin metathesis. researchgate.netorganic-chemistry.org The success of these reactions hinges on a delicate balance of electronic and steric factors, as well as the precise design of catalysts and ligands.

The Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde or ketone, is a classic and versatile method for forming C=C bonds. nih.govorganic-chemistry.org The stereochemical outcome is highly dependent on the stability of the ylide used. organic-chemistry.orgpsiberg.com Unstabilized ylides, typically those with alkyl substituents, react rapidly and irreversibly to give predominantly Z-alkenes. organic-chemistry.orgwikipedia.org This selectivity arises from a kinetically controlled pathway involving a constrained, four-membered oxaphosphetane intermediate. acs.org

Another key strategy is the semi-hydrogenation of internal alkynes. organic-chemistry.org This method is attractive due to its atom economy. researchgate.net The use of specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), promotes the syn-addition of hydrogen to the alkyne, yielding the Z-alkene. organic-chemistry.org More recent advancements have introduced a range of transition metal catalysts, including those based on nickel, cobalt, and iridium, which offer high selectivity under mild conditions. organic-chemistry.orgresearchgate.net

Olefin metathesis has also emerged as a powerful tool for stereoselective alkene synthesis. researchfeatures.com The development of molybdenum and tungsten-based Schrock catalysts has enabled the synthesis of Z-alkenes with exceptional selectivity, often exceeding 99:1. researchfeatures.com

Table 1: Comparison of Major Z-Selective Alkene Synthesis Methods

| Method | Key Reagents | General Selectivity | Key Control Elements |

|---|---|---|---|

| Wittig Reaction | Unstabilized phosphorus ylide + Aldehyde | High Z-selectivity | Ylide stability, reaction temperature, absence of lithium salts. organic-chemistry.orgwikipedia.org |

| Alkyne Hydrogenation | Internal alkyne, H₂, Catalyst (e.g., Lindlar's) | High Z-selectivity | Catalyst choice, "poisoning" agents, reaction conditions. organic-chemistry.org |

| Olefin Metathesis | Terminal Alkenes, Catalyst (e.g., Schrock) | Very High Z-selectivity | Catalyst structure (metal center and ligands). researchfeatures.com |

Electronic and Steric Effects on Reaction Intermediates

The stereochemical outcome of an alkene-forming reaction is determined by the transition state energies leading to the different isomers. Electronic and steric effects on the reaction intermediates are paramount in dictating which pathway is lower in energy.

In the context of the Wittig reaction with unstabilized ylides, the formation of the Z-alkene is explained by the Vedejs model, which emphasizes the geometry of the transition state leading to the oxaphosphetane intermediate. wikipedia.orgacs.org The reaction proceeds through a puckered, four-centered transition state. Steric repulsion between the substituents on the aldehyde and the larger substituents on the phosphorus ylide is minimized when the respective groups are oriented away from each other, leading to the cis-substituted (or Z) oxaphosphetane, which then collapses to form the Z-alkene. acs.org In contrast, stabilized ylides, which contain electron-withdrawing groups, react more slowly and reversibly, allowing for equilibration to a more thermodynamically stable transition state that ultimately produces the E-alkene. psiberg.comacs.org

For transition metal-catalyzed reactions like alkyne hydrogenation, the interaction between the substrate and the metal surface or complex is critical. The alkyne adsorbs onto the catalyst surface, and hydrogen atoms are delivered to the same face of the triple bond (syn-addition), resulting in the Z-alkene. organic-chemistry.org The efficiency and selectivity are influenced by the electronic properties of the metal and steric hindrance around the active site, which prevents over-reduction to the alkane or isomerization to the E-alkene. nih.gov

Ligand Design and Catalyst Tuning for Stereocontrol

Modern synthetic chemistry increasingly relies on the rational design of ligands and catalysts to achieve high levels of stereocontrol. alfachemic.com By modifying the steric and electronic environment around a metal's active site, chemists can fine-tune the catalyst's reactivity and selectivity. researchgate.net

In olefin metathesis, the development of catalysts with specific ligand architectures has been transformative. For instance, molybdenum and tungsten catalysts bearing sterically demanding aryloxide or alkoxide ligands create a chiral environment that can strongly favor the formation of one geometric isomer over the other. researchfeatures.com The precise shape and electronic properties of these ligands dictate how the substrate approaches the metal center, thereby controlling the geometry of the resulting double bond. researchfeatures.com

Similarly, in cobalt-catalyzed alkyne hydrogenation, the addition of a dppe (1,2-bis(diphenylphosphino)ethane) ligand can completely switch the reaction's stereoselectivity from producing Z-alkenes to E-alkenes. researchgate.net This demonstrates the profound impact that ligand choice can have on the reaction mechanism and its stereochemical course. researchgate.net The ligand can influence the coordination of the alkyne, the mechanism of hydrogen delivery, and the stability of key intermediates. researchgate.net

Diastereoselectivity and Enantioselectivity Considerations in Z-Alkene Synthesis

While (5Z)-13-chloro-5-tridecene itself is achiral, the principles of stereocontrol are often applied in more complex syntheses where a Z-alkene is formed adjacent to a new stereocenter. In such cases, both diastereoselectivity (control over the relative configuration of multiple stereocenters) and enantioselectivity (control over the formation of one of two enantiomers) become critical. nih.gov

The synthesis of functionalized Z-alkenes bearing a tertiary allylic stereocenter is a particularly challenging task. nih.govresearchgate.net This requires simultaneous control over both the double bond geometry and the configuration of the adjacent stereocenter. nih.gov Recent breakthroughs have demonstrated that this can be achieved through innovative catalytic strategies. For example, photoinduced, nickel-catalyzed enantioselective C(sp³)–H alkenylation allows for the stereodivergent synthesis of both Z- and E-alkenes with high enantioselectivity. acs.org The choice of a photocatalyst's counteranion was found to be crucial in tuning the Z/E selectivity. acs.org

Another advanced approach involves a modified Wittig olefination using alkene-derived phosphines. nih.govresearchgate.net This strategy enables an enantioselective and Z-selective route to challenging chiral alkenes that possess an adjacent functional group, offering new retrosynthetic possibilities for complex molecule synthesis. nih.gov

Analytical Techniques for Stereoisomeric Purity Determination in Z-Alkenes

Confirming the stereochemical purity of the synthesized alkene is a crucial final step. A variety of analytical techniques are employed to determine the ratio of Z to E isomers with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for distinguishing geometric isomers. creative-biostructure.com

¹H NMR: The coupling constant (J-value) between vicinal protons across the double bond is highly diagnostic. For Z-isomers (cis), the J-value is typically in the range of 6-12 Hz, whereas for E-isomers (trans), it is significantly larger, usually 12-18 Hz. creative-biostructure.com Chemical shifts can also differ, as substituents in the Z-isomer may be spatially closer, leading to through-space shielding or deshielding effects. researchgate.net

2D NMR: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Exchange Spectroscopy (EXSY) can be used to confirm spatial relationships. acs.orgreddit.com For a Z-isomer, a NOESY experiment will show a cross-peak between the protons on the substituted carbons of the double bond, indicating their close proximity. This is absent in the E-isomer. The EXSY technique is particularly useful for studying equilibrating E/Z isomers. acs.org

Chromatographic Methods are also essential for separating and quantifying stereoisomers.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Since Z and E isomers are diastereomers, they have different physical properties (e.g., boiling point, polarity) and can often be separated using standard GC or HPLC columns. masterorganicchemistry.com This allows for the precise determination of the isomeric ratio by integrating the peak areas.

Chiral Chromatography: In cases where enantiomers of a chiral alkene need to be separated, chiral HPLC is the method of choice. ntu.edu.sgphenomenex.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification. libretexts.orgrotachrom.com This is particularly relevant for the products of enantioselective synthesis reactions discussed in section 3.2.

Table 2: Typical ¹H NMR Parameters for Alkene Isomer Differentiation

| Parameter | Z (cis) Isomer | E (trans) Isomer | Reference |

|---|---|---|---|

| Vicinal Coupling Constant (³JHH) | 6–12 Hz | 12–18 Hz | creative-biostructure.com |

| NOESY/ROESY | Cross-peak present between vinylic protons/substituents | Cross-peak absent between vinylic protons/substituents | acs.orgreddit.com |

Chemical Reactivity and Transformations of 5z 13 Chloro 5 Tridecene

Reactivity of the (Z)-Alkenyl Moiety

The carbon-carbon double bond in (5Z)-13-Chloro-5-tridecene is a nucleophilic center due to the high density of pi (π) electrons. libretexts.org This feature dictates its reactivity, primarily involving addition reactions where the π-bond is broken to form two new sigma (σ) bonds. libretexts.orgmsu.edu The cis or (Z) configuration of the double bond plays a crucial role in determining the stereochemical outcome of these transformations.

Stereospecific reactions are those in which the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comchemistnotes.com The (Z)-alkene of (5Z)-13-Chloro-5-tridecene undergoes such reactions, leading to predictable three-dimensional arrangements in the resulting molecules.

A key example is the halogenation with chlorine (Cl₂) or bromine (Br₂). This reaction proceeds through an initial electrophilic attack on the double bond, forming a cyclic halonium ion intermediate. chemistnotes.com The subsequent attack by a halide ion occurs from the side opposite the halonium ion, resulting in a net anti-addition. msu.educhemistnotes.com For a (Z)-alkene like the one in the title compound, this anti-addition produces a racemic mixture of enantiomers.

Other stereospecific reactions include:

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in a syn-addition of an oxygen atom across the double bond, forming an epoxide. The (Z) geometry of the alkene leads to the formation of a cis-epoxide.

Syn-dihydroxylation: Using reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or cold, dilute potassium permanganate (B83412) (KMnO₄), two hydroxyl (-OH) groups are added to the same face of the double bond (syn-addition), yielding a diol.

Hydrogenation: Catalytic hydrogenation with H₂ gas and a metal catalyst (e.g., Palladium on carbon) also proceeds via syn-addition, adding two hydrogen atoms to the same side of the double bond and converting the alkene to an alkane. libretexts.org

Table 1: Examples of Stereospecific Reactions on a (Z)-Alkene Moiety

| Reaction | Reagent(s) | Type of Addition | Stereochemical Outcome for (Z)-Alkene |

|---|---|---|---|

| Halogenation | Br₂ or Cl₂ | anti | Racemic mixture of enantiomers |

| Epoxidation | m-CPBA | syn | cis-Epoxide |

| Dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | syn | Diol (specific stereoisomers) |

| Hydrogenation | H₂, Pd/C | syn | Alkane |

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state without forming intermediates. msu.edulibretexts.org Cycloadditions are a major class of pericyclic reactions where two unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org The double bond in (5Z)-13-Chloro-5-tridecene can act as the 2π-electron component in several types of cycloadditions.

Diels-Alder Reaction ([4+2] Cycloaddition): In this reaction, a conjugated diene (the 4π component) reacts with an alkene, known as the dienophile (the 2π component), to form a six-membered ring. wikipedia.orgchemistrytalk.org (5Z)-13-Chloro-5-tridecene can serve as the dienophile, reacting with dienes to form cyclohexene (B86901) derivatives. The reaction is typically suprafacial, meaning bonds form on the same face of the dienophile. libretexts.org

1,3-Dipolar Cycloaddition ([3+2] Cycloaddition): This reaction involves a 1,3-dipole (a three-atom, 4π-electron species with charge separation, such as an azide (B81097) or ozone) reacting with an alkene (the 2π component) to create a five-membered heterocyclic ring. chemistrytalk.orgstudy.com For example, reaction with ozone is the first step of ozonolysis, which would cleave the double bond.

[2+2] Cycloaddition: The cycloaddition of two alkenes to form a cyclobutane (B1203170) ring is generally forbidden under thermal conditions but is allowed photochemically. wikipedia.orgstudy.com Under UV light, the double bond of (5Z)-13-Chloro-5-tridecene could potentially react with another alkene to form a four-membered ring.

Ene reactions are another type of pericyclic reaction where an alkene with an allylic hydrogen reacts with an "enophile" (typically another alkene), transferring the allylic hydrogen and forming a new σ-bond. msu.edulibretexts.org

Reactivity of the Alkyl Chloride Functional Group

The carbon atom bonded to the chlorine in (5Z)-13-Chloro-5-tridecene is electrophilic due to the electronegativity of the chlorine atom. This polarity makes the C-Cl bond susceptible to cleavage, allowing the chlorine to act as a leaving group in substitution and elimination reactions. ucsb.edusavemyexams.com

Nucleophilic substitution involves the replacement of the leaving group (chloride) by a nucleophile, an electron-rich species. savemyexams.com As a primary alkyl halide, (5Z)-13-Chloro-5-tridecene is expected to react predominantly via the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. study.comchemguide.co.uk This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride ion departs. study.com This mechanism is favored for primary halides due to the low steric hindrance at the reaction center. orgchemboulder.com

A variety of nucleophiles can be used to synthesize different classes of compounds:

Hydroxide ions (OH⁻) yield alcohols. savemyexams.comsavemyexams.com

Alkoxide ions (RO⁻) produce ethers.

Cyanide ions (CN⁻) form nitriles, which notably extends the carbon chain by one carbon. savemyexams.com

Ammonia (NH₃) or amines lead to the formation of primary amines or higher-order amines, respectively.

Table 2: Representative Sₙ2 Reactions of the Alkyl Chloride Moiety

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ether (-OEt) |

| Cyanide | Potassium Cyanide (KCN) | Nitrile (-CN) |

| Ammonia | Ammonia (NH₃) | Primary Amine (-NH₂) |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |

Elimination reactions compete with nucleophilic substitutions and result in the formation of a new π-bond. byjus.com In this process, the leaving group (Cl) and a proton from an adjacent carbon (a β-hydrogen) are removed. orgchemboulder.comlibretexts.org For primary alkyl halides like (5Z)-13-Chloro-5-tridecene, the E2 (Elimination Bimolecular) mechanism is prevalent, especially when a strong, sterically hindered base is used. lumenlearning.commsu.edu The use of a bulky base, such as potassium tert-butoxide (KOtBu), favors elimination over substitution by making it difficult for the nucleophile to access the electrophilic carbon for an Sₙ2 attack. msu.edu

The E2 reaction on (5Z)-13-Chloro-5-tridecene would remove the chlorine atom and a proton from the C-12 position, yielding a conjugated diene system: (5Z,12E)-trideca-5,12-diene or (5Z,12Z)-trideca-5,12-diene. According to Zaitsev's rule, eliminations tend to favor the formation of the more substituted (more stable) alkene, though the choice of base can influence this outcome. msu.edu

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. nih.gov The alkyl chloride in (5Z)-13-Chloro-5-tridecene can serve as the electrophilic partner in these reactions. While alkyl chlorides are generally less reactive than the corresponding bromides or iodides, advances in catalyst design, particularly using nickel and palladium complexes with electron-rich, bulky phosphine (B1218219) ligands, have enabled their effective use. nih.govnih.gov

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organohalide with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. harvard.edu

This methodology allows for the formation of a new bond between the C-13 position of the tridecene chain and various organic groups (alkyl, vinyl, aryl), significantly increasing molecular complexity. organicreactions.orgnih.gov Other notable cross-coupling reactions applicable to alkyl chlorides include Kumada, Negishi, and Stille couplings, which utilize organomagnesium, organozinc, and organotin reagents, respectively. libretexts.org

Compound Names

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (5Z)-13-Chloro-5-tridecene |

| (5Z,12E)-trideca-5,12-diene |

| (5Z,12Z)-trideca-5,12-diene |

| Ammonia |

| Bromine |

| Chlorine |

| Hydrogen |

| meta-chloroperoxybenzoic acid (m-CPBA) |

| Osmium tetroxide |

| Palladium on carbon |

| Potassium tert-butoxide |

| Potassium permanganate |

| Sodium Azide |

| Sodium Ethoxide |

| Sodium Hydroxide |

| Potassium Cyanide |

Metal-Mediated Cross-Coupling Reactions, including Suzuki-Miyaura

Strategies for Carbon-Carbon Bond Formation at the Chlorinated Terminus

The primary alkyl chloride at the C-13 position of (5Z)-13-chloro-5-tridecene is a key site for nucleophilic substitution and coupling reactions, enabling the extension of the carbon skeleton. Several classical and modern methods can be employed for this purpose.

Nucleophilic Substitution Reactions: The electrophilic carbon atom bonded to the chlorine is susceptible to attack by a variety of carbon nucleophiles. A common example is the use of cyanide ions to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Coupling Reactions: Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While palladium-catalyzed reactions like the Suzuki and Heck couplings are highly effective for aryl and vinyl halides, their application with unactivated alkyl halides can be more challenging. However, related coupling reactions are viable.

Wurtz Reaction: This classical reaction involves the reductive coupling of two alkyl halides in the presence of sodium metal and dry ether. askfilo.combyjus.com While effective for creating symmetrical alkanes, the reaction with two different alkyl halides (a mixed Wurtz reaction) often leads to a mixture of products, limiting its synthetic utility for unsymmetrical products. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve the formation of a highly reactive organosodium intermediate. libretexts.org

Corey-House Synthesis (Gilman Reagents): A more controlled coupling can be achieved using lithium dialkylcuprates (Gilman reagents). These less basic and more selective organometallic reagents can react with alkyl halides to form new carbon-carbon bonds with higher yields and fewer side products compared to the Wurtz reaction.

Below is a table illustrating potential carbon-carbon bond-forming reactions at the chlorinated terminus.

| Reaction Type | Reagent/Catalyst | Product Type | General Reaction Scheme |

| Cyanide Substitution | NaCN or KCN in a polar aprotic solvent | Nitrile | R-Cl + NaCN → R-CN + NaCl |

| Wurtz Coupling | Sodium metal in dry ether | Symmetrical Alkane | 2 R-Cl + 2 Na → R-R + 2 NaCl |

| Corey-House Synthesis | Lithium dialkylcuprate (R'₂CuLi) | Unsymmetrical Alkane | R-Cl + R'₂CuLi → R-R' + R'Cu + LiCl |

Note: The schemes above represent general transformations and are not specific experimental results for (5Z)-13-chloro-5-tridecene.

Formation of Organometallic Reagents

The conversion of the alkyl chloride moiety into an organometallic reagent transforms the electrophilic carbon into a nucleophilic one, opening up a different set of synthetic possibilities. libretexts.org

Grignard Reagents: The reaction of (5Z)-13-chloro-5-tridecene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would be expected to form the corresponding Grignard reagent, (5Z)-tridec-5-en-13-ylmagnesium chloride. wikipedia.orgchemguide.co.uklibretexts.org The formation of Grignard reagents is sensitive to moisture and protic solvents, which will protonate and destroy the reagent. leah4sci.comchemicalnote.com The presence of the alkene could potentially interfere, but the formation of Grignard reagents from unsaturated halides is well-established, provided the double bond is not conjugated with the halide.

Organolithium Reagents: Similarly, treatment with lithium metal would yield the corresponding organolithium reagent. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. libretexts.org

Once formed, these organometallic reagents are powerful nucleophiles and strong bases. They can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. organic-chemistry.orgmasterorganicchemistry.com For instance, reaction with an aldehyde would lead to a secondary alcohol, while reaction with a ketone would yield a tertiary alcohol.

The following table summarizes the formation and a representative reaction of these organometallic reagents.

| Organometallic Reagent | Metal | Solvent | Formation Reaction | Example Subsequent Reaction |

| Grignard Reagent | Magnesium (Mg) | Dry Ether (e.g., THF) | R-Cl + Mg → R-MgCl | R-MgCl + 1. R'CHO 2. H₃O⁺ → R-CH(OH)-R' |

| Organolithium Reagent | Lithium (Li) | Anhydrous hydrocarbon or ether | R-Cl + 2 Li → R-Li + LiCl | R-Li + 1. CO₂ 2. H₃O⁺ → R-COOH |

R represents the (5Z)-tridec-5-en-1-yl group. These are illustrative examples of expected reactivity.

Advanced Spectroscopic Characterization and Elucidation of 5z 13 Chloro 5 Tridecene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule like (5Z)-13-chloro-5-tridecene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment.

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer the initial and fundamental insights into the molecular structure.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For (5Z)-13-chloro-5-tridecene, the olefinic protons at the C5 and C6 positions are particularly diagnostic. Due to the cis or (Z) configuration of the double bond, these protons are expected to resonate at a specific chemical shift and exhibit a characteristic coupling constant (J-coupling), typically in the range of 7-12 Hz. The terminal methyl group (C1) protons would appear as a triplet, while the methylene (B1212753) protons adjacent to the chlorine atom (C13) would show a distinct downfield shift due to the electronegativity of chlorine.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The presence of the double bond is confirmed by two signals in the olefinic region (typically δ 120-140 ppm). The carbon atom bonded to chlorine (C13) would be significantly deshielded, appearing at a characteristic downfield chemical shift. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for (5Z)-13-Chloro-5-tridecene

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | 0.90 (t) | 14.1 |

| C2 | 1.30 (m) | 22.6 |

| C3 | 1.30 (m) | 31.8 |

| C4 | 2.05 (q) | 29.2 |

| C5 | 5.35 (dt) | 129.9 |

| C6 | 5.35 (dt) | 130.1 |

| C7 | 2.05 (q) | 27.2 |

| C8 | 1.30 (m) | 29.5 |

| C9 | 1.30 (m) | 29.3 |

| C10 | 1.30 (m) | 28.9 |

| C11 | 1.42 (m) | 26.8 |

| C12 | 1.78 (p) | 32.6 |

| C13 | 3.54 (t) | 45.1 |

Note: These are predicted values based on standard NMR principles and data for similar structural motifs. Actual experimental values may vary.

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular puzzle by revealing through-bond and through-space correlations. creative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. sdsu.edu For (5Z)-13-chloro-5-tridecene, COSY would show cross-peaks connecting adjacent protons along the entire carbon chain, confirming the sequence from the terminal methyl group (C1) to the chloromethylene group (C13). For example, a cross-peak would be observed between the olefinic proton at C5 and the allylic protons at C4 and C7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.com It is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. youtube.com Each CH, CH₂, and CH₃ group will produce a cross-peak, definitively linking the proton and carbon chemical shifts for that specific position. sdsu.edumagritek.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over multiple bonds (typically two or three). magritek.com This is key for connecting different spin systems and identifying quaternary carbons. For instance, the olefinic proton at C5 would show HMBC correlations to carbons C3, C4, and C7, confirming the placement of the double bond within the alkyl chain. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the definitive experiment for determining stereochemistry, as it identifies nuclei that are close in space, irrespective of their through-bond connectivity. researchgate.netharvard.edu To confirm the (5Z) geometry of the double bond, a NOESY experiment would show a strong cross-peak between the olefinic protons at C5 and C6. In the corresponding (5E) isomer, these protons are on opposite sides of the double bond and would show a much weaker or no correlation.

Deuterium (B1214612) (²H) labeling is a powerful technique used to trace reaction pathways, elucidate biosynthetic mechanisms, and confirm NMR signal assignments. nih.gov Replacing a specific proton with a deuterium atom effectively removes its signal from the ¹H NMR spectrum and simplifies the coupling patterns of neighboring protons.

In the context of confirming the structure of (5Z)-13-chloro-5-tridecene, a synthetically prepared standard with deuterium atoms at a specific position (e.g., at C4 or C7) could be used. Analysis of the ¹H and ¹³C NMR spectra of this labeled compound would show the disappearance of the corresponding proton signal and a characteristic isotopic shift in the ¹³C spectrum, providing unambiguous confirmation of the original signal assignments. clearsynth.com Furthermore, deuterium-labeled compounds serve as excellent internal standards for quantitative analysis by mass spectrometry. nih.govscispace.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental formula of a compound and offers structural clues based on its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound by distinguishing between ions with the same nominal mass but different elemental compositions.

For (5Z)-13-chloro-5-tridecene, the molecular formula is C₁₃H₂₅Cl. epa.gov The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), where the [M+2]⁺ peak (due to the ³⁷Cl isotope) is approximately one-third the intensity of the M⁺ peak (due to the ³⁵Cl isotope). HRMS would be used to confirm the elemental composition by matching the experimentally measured exact mass to the calculated theoretical mass.

Calculated Exact Mass for (5Z)-13-Chloro-5-tridecene

| Isotope | Molecular Formula | Calculated Exact Mass (Da) |

| ³⁵Cl | C₁₃H₂₅³⁵Cl | 216.1645 |

| ³⁷Cl | C₁₃H₂₅³⁷Cl | 218.1615 |

Under electron ionization (EI) conditions in a mass spectrometer, the molecular ion of (5Z)-13-chloro-5-tridecene will undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides valuable structural information.

For long-chain chlorinated alkenes, several fragmentation pathways are common:

Loss of a Chlorine Radical: A primary fragmentation pathway is the cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (•Cl). This would produce a prominent peak at [M-Cl]⁺. nih.gov

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the chlorine atom (the α-β bond) is another common pathway for alkyl halides. youtube.comyoutube.com

Allylic Cleavage: The C-C bonds adjacent to the double bond (allylic positions C4 and C7) are weakened. Cleavage at these positions leads to the formation of resonance-stabilized allylic carbocations, which are often observed as significant peaks in the mass spectrum. youtube.com

Alkene Fragmentation: The long alkyl chain can fragment through a series of cleavages, often resulting in a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org

A detailed analysis of these fragmentation patterns can be used to piece together the structure of the molecule, confirming the length of the alkyl chains on either side of the double bond and the position of the chlorine atom.

Theoretical Collision Cross Section (CCS) Predictions for Isomer Differentiation

The structural elucidation of isomers presents a significant analytical challenge, as isomers possess identical mass-to-charge ratios (m/z) and are therefore indistinguishable by conventional mass spectrometry alone. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the separation and characterization of isomeric species in the gas phase. polyu.edu.hknih.gov A key parameter derived from IMS is the Collision Cross Section (CCS), which is a measure of the effective area of an ion as it travels through a buffer gas under the influence of an electric field. auburn.eduresearchgate.net The CCS is intrinsically linked to the three-dimensional conformation of an ion; compact structures experience fewer collisions and thus have smaller CCS values, while more elongated or sterically hindered structures have larger CCS values. mdpi.com

For a molecule like (5Z)-13-chloro-5-tridecene, numerous structural and geometric isomers exist. These can include positional isomers, where the chlorine atom is located at a different position on the tridecene backbone (e.g., 1-chloro-, 2-chloro-, etc.), and geometric isomers of the C5=C6 double bond (E/Z isomers). While these isomers are isobaric, their distinct three-dimensional shapes would result in different CCS values, enabling their differentiation by IMS-MS. nih.gov

In the absence of experimental data for (5Z)-13-chloro-5-tridecene, theoretical predictions of CCS values serve as an invaluable tool for its characterization. nih.gov These predictions are broadly achieved through two main approaches:

Computational Modeling: This method involves generating a three-dimensional structure of the ion of interest, typically through energy minimization using quantum chemistry or molecular mechanics calculations. mdpi.comnih.gov The theoretical CCS is then calculated by simulating the interactions between the ion and the drift gas molecules. Several algorithms are available for this, including the trajectory method (TM), which provides a rigorous calculation of the ion's path through the buffer gas. nih.gov

Machine Learning Models: With the growth of experimental CCS databases, machine learning algorithms have been developed to predict CCS values based on molecular descriptors derived from the 2D structure of a compound. mdpi.comnih.gov These models can provide rapid and often highly accurate CCS predictions, especially when the training dataset includes structurally similar compounds. nih.gov Studies have shown that including halogenated compounds in the training set significantly improves the prediction accuracy for new halogenated molecules. nih.gov

A hypothetical table of predicted CCS values for various isomers of 13-chloro-tridecene is presented below to illustrate this principle. The values are based on general trends observed for similar long-chain molecules and their isomers.

Interactive Table 1: Hypothetical Predicted Collision Cross Section (CCS) Values for Isomers of C₁₃H₂₅Cl

| Isomer | Predicted CCS (Ų) | Predicted Conformation | Notes |

| (5Z)-13-chloro-5-tridecene | 205.2 | Curved/Folded | The Z-configuration induces a bend in the alkyl chain. |

| (5E)-13-chloro-5-tridecene | 208.5 | Linear/Extended | The E-configuration allows for a more linear and larger structure. |

| (5Z)-1-chloro-5-tridecene | 206.1 | Curved/Folded | Chlorine at the terminus may slightly increase the effective radius. |

| (5Z)-7-chloro-5-tridecene | 204.8 | Curved/Folded | Chlorine near the double bond may influence local conformation. |

These predicted values, when compared with experimental IMS-MS data, can provide a high degree of confidence in the identification and differentiation of (5Z)-13-chloro-5-tridecene from its isomers.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are fundamental for the identification of functional groups within a molecule. pitt.edu These techniques probe the vibrational modes of molecular bonds, which absorb radiation at characteristic frequencies. For a molecule such as (5Z)-13-chloro-5-tridecene, IR and Raman spectroscopy can confirm the presence of its key structural features: the cis-disubstituted carbon-carbon double bond, the carbon-chlorine single bond, and the long alkyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations that result in a change in the molecular dipole moment. libretexts.org The key expected IR absorption bands for (5Z)-13-chloro-5-tridecene are:

=C-H Stretching: The C(sp²)-H bonds of the alkene group will exhibit a stretching vibration at a frequency just above 3000 cm⁻¹. This is a diagnostic peak that distinguishes unsaturated C-H bonds from the saturated C-H bonds of the alkyl chain. orgchemboulder.com

C-H Stretching (Alkyl): The numerous C(sp³)-H bonds of the long alkyl chain will produce strong absorption bands in the 2850-2960 cm⁻¹ region. libretexts.org

C=C Stretching: The stretching of the C=C double bond in a cis (or Z) alkene typically gives rise to a weak to medium intensity band around 1640-1660 cm⁻¹. orgchemboulder.comspectroscopyonline.com The intensity of this peak is often weak because the symmetrical nature of the substitution pattern can result in a small change in the dipole moment during vibration.

=C-H Bending (Out-of-Plane): A crucial diagnostic band for cis-disubstituted alkenes is the out-of-plane C-H bending vibration, which appears as a strong, broad band in the range of 675-730 cm⁻¹. spectroscopyonline.comquimicaorganica.org This band is highly characteristic and can be used to confirm the Z-geometry of the double bond.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The exact position can be influenced by the local environment of the C-Cl bond.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique where a molecule scatters incident light from a high-intensity laser source. Most of the scattered light is at the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. libretexts.org

For (5Z)-13-chloro-5-tridecene, Raman spectroscopy provides complementary information:

C=C Stretching: The C=C stretching vibration, which is often weak in the IR spectrum of symmetrically substituted alkenes, is typically a strong and sharp peak in the Raman spectrum. This is because the polarizability of the double bond changes significantly during the stretching vibration. The peak is expected around 1640-1660 cm⁻¹.

C-Cl Stretching: The C-Cl bond stretch is also Raman-active and would be observed in the 600-800 cm⁻¹ region.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. The presence of the =C-H stretch above 3000 cm⁻¹, the strong out-of-plane C-H bend around 700 cm⁻¹ in the IR, and a strong C=C stretch around 1650 cm⁻¹ in the Raman spectrum would collectively provide strong evidence for the presence and Z-configuration of the double bond in (5Z)-13-chloro-5-tridecene.

Interactive Table 2: Characteristic Vibrational Frequencies for (5Z)-13-chloro-5-tridecene

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Expected Intensity |

| Alkene (=C-H) | C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium (IR), Medium (Raman) |

| Alkene (C=C) | C=C Stretch | 1640 - 1660 | 1640 - 1660 | Weak-Medium (IR), Strong (Raman) |

| Alkene (=C-H) | C-H Bend (Out-of-Plane) | 675 - 730 | - | Strong (IR) |

| Alkyl (-C-H) | C-H Stretch | 2850 - 2960 | 2850 - 2960 | Strong (IR), Strong (Raman) |

| Alkyl Halide (C-Cl) | C-Cl Stretch | 600 - 800 | 600 - 800 | Medium-Strong (IR), Medium-Strong (Raman) |

Computational Chemistry and Theoretical Studies of 5z 13 Chloro 5 Tridecene

Quantum Chemical Calculations for Electronic Structure and Conformation

Such calculations would allow for the optimization of the molecule's geometry to find its most stable three-dimensional structure. The presence of the chloro-substituent and the Z-configured double bond would significantly influence the conformational landscape, and quantum chemical calculations could predict the most energetically favorable conformers.

Table 1: Hypothetical Data from Quantum Chemical Calculations on (5Z)-13-Chloro-5-tridecene

| Property | Predicted Value | Method |

|---|---|---|

| Dipole Moment | Data not available | DFT/B3LYP |

| HOMO Energy | Data not available | DFT/B3LYP |

| LUMO Energy | Data not available | DFT/B3LYP |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. rsc.org For (5Z)-13-chloro-5-tridecene, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their movement. mdpi.com

This approach is particularly useful for exploring the conformational flexibility of the long alkyl chain and understanding how it folds and moves in different environments. Furthermore, MD simulations can provide insights into intermolecular interactions, such as how molecules of (5Z)-13-chloro-5-tridecene might interact with each other or with solvent molecules. mdpi.com These simulations can reveal information about aggregation behavior and the influence of non-covalent interactions. nih.gov

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical calculations are invaluable for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states—the high-energy intermediates that connect reactants and products.

A key structural feature of (5Z)-13-chloro-5-tridecene is the Z-configuration of its double bond. Computational studies could be instrumental in understanding the synthetic pathways that lead to this specific stereoisomer. By calculating the energies of transition states for both the Z and E-selective pathways, researchers could determine why the Z-isomer is preferentially formed in a given reaction. These calculations would provide a detailed, energetic picture of the reaction mechanism, highlighting the factors that control stereoselectivity.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. nih.gov For (5Z)-13-chloro-5-tridecene, this could include:

NMR Spectroscopy: Predicting 1H and 13C chemical shifts.

Infrared (IR) Spectroscopy: Calculating vibrational frequencies to predict the IR spectrum.

UV-Vis Spectroscopy: Determining electronic transition energies to predict the UV-Vis absorption spectrum. scispace.com

Accurate prediction of these spectra can aid in the identification and characterization of the compound.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| (5Z)-13-Chloro-5-tridecene |

Applications in Advanced Organic Synthesis and Chemical Biology

(5Z)-13-Chloro-5-tridecene as a Chiral Building Block